molecular formula C₉H₁₁D₉INO₂ B1163500 (+)-Muscarine-d9 Iodide

(+)-Muscarine-d9 Iodide

Cat. No.: B1163500
M. Wt: 310.22
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Muscarinic Acetylcholine (B1216132) Receptors in Neurobiology and Pharmacology

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are fundamental to the physiology of the central and peripheral nervous systems. nih.govnih.gov These receptors are activated by the neurotransmitter acetylcholine (ACh) and are involved in a wide array of functions, including learning, memory, cognition, and the regulation of smooth muscle contraction. mdpi.comnih.gov There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique distribution and signaling pathway. nih.govnih.gov

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase. nih.gov This diversity in signaling allows mAChRs to mediate a broad spectrum of physiological effects. annualreviews.org Consequently, they are significant drug targets for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov The development of selective agonists and antagonists for these receptor subtypes is a major focus of modern pharmacology.

Role of Muscarine (B1676868) as a Prototypical Agonist in Cholinergic Studies

Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, was the first parasympathomimetic substance to be studied in detail. researchgate.net It serves as the archetypal agonist for muscarinic receptors, a class of receptors named specifically for their high sensitivity to muscarine compared to nicotine. researchgate.net This selectivity allows researchers to distinguish between the two major classes of acetylcholine receptors: muscarinic and nicotinic.

As a stable and potent agonist, (+)-Muscarine iodide mimics the effects of acetylcholine at mAChRs, making it an invaluable tool for characterizing these receptors and their downstream effects. nih.gov It is widely used in in-vitro and in-vivo studies to probe the function of the parasympathetic nervous system and to investigate the therapeutic potential of targeting muscarinic receptors. researchgate.net

Rationale for Deuterium (B1214612) Labeling in Pharmacological Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in pharmaceutical research. nih.gov This subtle structural modification can have a significant impact on a molecule's properties without altering its fundamental shape or biological activity. nih.gov The primary rationale for deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.govnih.gov

This can lead to several advantageous changes in a drug's pharmacokinetic profile, such as a longer half-life, increased metabolic stability, and reduced formation of potentially toxic metabolites. nih.govnih.govnih.gov Furthermore, the distinct mass of deuterium makes deuterated compounds excellent internal standards for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS), as they can be easily distinguished from their non-deuterated counterparts. lgcstandards.comacs.org

Overview of Research Utility of (+)-Muscarine-d9 Iodide

This compound is the deuterium-labeled version of (+)-Muscarine iodide. acs.org Its primary utility in research stems from its properties as a stable isotope-labeled compound. The key application of this compound is as an internal standard for the accurate quantification of muscarine in biological samples using mass spectrometry. acs.org In such analyses, a known amount of the deuterated standard is added to a sample. Because it behaves almost identically to the non-deuterated analyte during sample preparation and ionization, it can be used to correct for any loss of analyte during the process, thereby ensuring a highly accurate measurement. lgcstandards.comacs.org This is crucial in pharmacokinetic studies and toxicological screenings where precise concentration determination is essential.

Data Tables

Table 1: Physicochemical Properties of (+)-Muscarine Iodide and its Deuterated Analog

Property(+)-Muscarine IodideThis compound
Molecular Formula C₉H₂₀INO₂C₉H₁₁D₉INO₂
Molecular Weight 301.17 g/mol 310.22 g/mol
Isotope NoneDeuterium
Primary Use Muscarinic AgonistInternal Standard for Mass Spectrometry

Data sourced from PubChem and LGC Standards. nih.gov

Table 2: General Effects of Deuteration on Pharmacokinetic Parameters

Pharmacokinetic ParameterExpected Effect of DeuterationRationale
Metabolic Stability IncreasedStronger Carbon-Deuterium bond slows metabolic cleavage (Kinetic Isotope Effect).
Half-life (t₁/₂) ProlongedReduced rate of metabolism leads to longer persistence in the body.
Bioavailability Potentially IncreasedSlower first-pass metabolism can result in more of the active drug reaching systemic circulation.
Metabolite Profile AlteredMay decrease the formation of specific metabolites, potentially reducing toxicity.

This table summarizes general principles of drug deuteration as described in the literature. nih.govnih.govnih.gov

Properties

Molecular Formula

C₉H₁₁D₉INO₂

Molecular Weight

310.22

Synonyms

2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio-d9)-D-ribohexitol Iodide;  [2S-(2α,4β,5β)]-Tetrahydro-4-hydroxy-N,N,N,5-tetramethyl-2-furanmethanaminium-d9 Iodide;  L-(+)-Muscarine-d9 Iodide;  L-Muscarine-d9 Iodide; 

Origin of Product

United States

Synthesis and Derivatization Strategies for Isotopic Incorporation

Chemical Synthetic Routes to (+)-Muscarine and its Analogues

The synthesis of (+)-muscarine, a molecule with three contiguous stereocenters, has been a significant challenge for organic chemists. Numerous strategies have been developed to achieve its stereospecific synthesis, often employing chiral starting materials to control the stereochemistry of the final product.

One notable approach begins with the readily available and inexpensive chiral precursor, S-(-)-ethyl lactate (B86563). cdnsciencepub.comresearchgate.net This five-step synthesis involves the conversion of S-(-)-ethyl lactate into a key aldehyde intermediate. cdnsciencepub.comresearchgate.net A crucial step is the zinc-mediated allylation of this aldehyde in an aqueous medium, which proceeds with high stereoselectivity. cdnsciencepub.comresearchgate.net The resulting homoallylic alcohol undergoes a stereospecific iodocyclization reaction to form the tetrahydrofuran (B95107) ring, a core structural feature of muscarine (B1676868). cdnsciencepub.comresearchgate.net Finally, treatment of the resulting iodomethyl-tetrahydrofuran derivative with trimethylamine (B31210) yields (+)-muscarine. cdnsciencepub.com

Another elegant stereospecific synthesis of (+)-muscarine iodide utilizes D-glucose as the chiral starting material. cas.cz This method involves the stereospecific cyclization of a 3,5-di-O-mesyl derivative of D-glucose to form a 2,5-anhydride, followed by stereospecific catalytic hydrogenation of an unsaturated derivative. cas.cz A key step in this route is the C-4 epimerization of an alcohol intermediate via the Mitsunobu reaction to establish the correct stereochemistry required for (+)-muscarine. cas.cz

These synthetic routes to (+)-muscarine and its analogues provide the foundational chemical framework upon which targeted deuteration can be implemented to produce "(+)-Muscarine-d9 Iodide".

Starting Material Key Reactions Final Product Reference(s)
S-(-)-Ethyl LactateZinc-mediated allylation, Iodocyclization, Amination(+)-Muscarine cdnsciencepub.comresearchgate.net
D-GlucoseStereospecific cyclization, Catalytic hydrogenation, Mitsunobu reaction(+)-Muscarine Iodide cas.cz

Targeted Deuteration Methodologies for d9 Incorporation

The "d9" designation in "this compound" signifies the presence of nine deuterium (B1214612) atoms. These are specifically incorporated into the three methyl groups of the quaternary ammonium (B1175870) moiety. The primary strategy to achieve this is through the use of a deuterated quaternizing agent, namely trimethylamine-d9.

The synthesis of deuterated tertiary amines can be accomplished through various methods. One common approach involves the debenzylation of quaternary benzylammonium salts. rsc.org For instance, a tertiary amine can be reacted with a benzyl (B1604629) halide to form a quaternary ammonium salt. Subsequent removal of the benzyl group yields the desired tertiary amine. If deuterated alkyl groups are present on the nitrogen of the quaternary salt, the resulting tertiary amine will be deuterated. rsc.org

A more direct and relevant method for producing trimethylamine-d9 involves the reaction of deuterated methyl iodide (CD₃I) with a suitable nitrogen source. For example, the reaction of deuterated methyl iodide with ammonia (B1221849) can produce trimethylamine-d9.

Deuteration Strategy Deuterated Reagent Target Moiety Reference(s)
Quaternization with deuterated amineTrimethylamine-d9N,N,N-trimethylammonium
Debenzylation of deuterated quaternary saltBenzyltri([1-²H₂]ethyl)ammonium iodideTriethylamine-d6 rsc.org

Isolation and Purification Techniques for Deuterated Muscarine Derivatives

The final step in the synthesis of "this compound" is its isolation and purification. As a quaternary ammonium salt, it is a non-volatile, crystalline solid at room temperature. cdnsciencepub.com Following the quaternization reaction, the crude product often crystallizes directly from the reaction mixture upon cooling. cdnsciencepub.com

For further purification to achieve high analytical purity, recrystallization is a common technique. A suitable solvent for recrystallization of muscarine iodide is 2-propanol. cdnsciencepub.com This process removes unreacted starting materials and by-products.

Chromatographic techniques are also essential for the purification of intermediates and the final product. Flash chromatography is frequently employed to separate diastereomers and purify precursors in the synthetic pathway of muscarine. cdnsciencepub.comresearchgate.net For the purification of muscarinic receptors, which are proteins, affinity chromatography is a powerful technique. nih.govembopress.org While not directly applicable to the small molecule "this compound" itself, it highlights the importance of chromatographic methods in the broader field of muscarinic receptor research.

The purity of the final compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can also confirm the successful incorporation of deuterium. nih.govduke.edu

Purification Technique Compound Type Purpose Reference(s)
RecrystallizationQuaternary ammonium saltRemoval of impurities cdnsciencepub.com
Flash ChromatographyOrganic intermediatesSeparation of diastereomers, purification cdnsciencepub.comresearchgate.net
Affinity ChromatographyProteins (receptors)Isolation of specific proteins nih.govembopress.org

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

The synthesis of "this compound" logically proceeds through the preparation of a non-deuterated muscarine precursor containing a suitable leaving group, followed by quaternization with trimethylamine-d9.

Based on the synthetic routes to (+)-muscarine, a key precursor is a 2-iodomethyl-4-hydroxy-5-methyl-tetrahydrofuran derivative with the correct stereochemistry. cdnsciencepub.com This iodo-substituted tetrahydrofuran is an ideal substrate for the subsequent quaternization step.

The synthesis of trimethylamine-d9, the deuterated precursor, can be achieved by the reaction of deuterated methyl iodide (CD₃I) with ammonia. This reaction proceeds via nucleophilic substitution.

The final and crucial step in the synthesis of "this compound" is the quaternization of the tertiary amine precursor of muscarine (if the synthesis proceeds through a tertiary amine intermediate) or, more directly, the reaction of the iodo-substituted tetrahydrofuran precursor with trimethylamine-d9. This reaction is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt. nih.gov

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of trimethylamine-d9 on the electrophilic carbon of the iodomethyl group of the tetrahydrofuran precursor. The iodide ion acts as the leaving group, resulting in the formation of the "(+)-Muscarine-d9" cation and an iodide anion, which associate to form the final salt.

In Vivo Research Applications in Animal Models Mechanistic Focus

Neuropharmacological Investigations

The central cholinergic system is integral to functions like cognition, memory, and arousal. mdpi.com Animal models are essential for dissecting how muscarinic receptor activation modulates neuronal activity and signaling pathways within the brain. All five subtypes of muscarinic receptors (M1-M5) are expressed in the CNS, and their activation can lead to a variety of effects. youtube.com

Research in rodent models has shown that central administration of muscarinic agonists can significantly modulate neural circuits. For instance, activation of M1 muscarinic receptors, which are highly expressed in the cortex and hippocampus, is known to enhance neuronal excitability and facilitate synaptic plasticity, processes that are fundamental to learning and memory. mdpi.comjneurosci.org Studies using agonists like muscarine (B1676868) and McN-A-343 (an M1-selective agonist) in rats have demonstrated that central muscarinic activation can regulate the systemic inflammatory response by modulating the vagus nerve, a phenomenon known as the "cholinergic anti-inflammatory pathway". nih.gov This highlights a key mechanism by which the central cholinergic system can influence peripheral immune function. Furthermore, M2 receptors often act as presynaptic autoreceptors, and their inhibition can increase acetylcholine (B1216132) release, thereby activating postsynaptic cholinergic signaling. nih.govnih.gov

Study FocusAnimal ModelMuscarinic Agonist UsedKey Mechanistic Finding
Inflammatory Response RatMuscarine, McN-A-343Central M1 receptor activation inhibits systemic TNF release during endotoxemia via the vagus nerve. nih.gov
Synaptic Plasticity RatGeneral Muscarinic AgonistsM1 receptor activation facilitates long-term potentiation (LTP) and enhances NMDAR activation in the hippocampus. mdpi.com
Pain Modulation RodentGeneral Muscarinic AgonistsCholinergic interneurons in the spinal cord release acetylcholine, which acts on presynaptic muscarinic receptors to regulate glutamate (B1630785) release from primary afferents. nih.gov
Seizure Activity Mouse (Knockout)PilocarpineM1 receptors are the primary subtype mediating pilocarpine-induced seizures and phosphoinositide hydrolysis in the cortex and hippocampus. nih.gov

Muscarinic agonists are classic tools for studying the parasympathetic nervous system, which governs "rest-and-digest" functions. wikipedia.org In vivo animal studies allow researchers to observe the systemic and organ-specific effects of activating these pathways. The activation of M2 and M3 receptors mediates most of the muscarinic effects in peripheral autonomic tissues. wikipedia.org

Experiments in various animal models have characterized the dose-dependent effects of muscarinic agonists on peripheral systems. For example, administration of agonists like oxotremorine (B1194727) in mice induces classic parasympathomimetic responses such as hypothermia, salivation, and tremor. nih.gov Studies using subtype-specific knockout mice have been crucial in dissecting which receptors mediate these effects. It was found that oxotremorine-induced tremor was abolished in M2 knockout mice, while reduced salivation was most significant in M3 knockout mice, demonstrating the distinct physiological roles of these receptor subtypes. nih.gov Similarly, muscarinic agonists are used to study effects on the gastrointestinal tract, where they increase smooth muscle tone, and on the cardiovascular system, where they can reduce heart rate. drugbank.comnih.gov

Organ SystemAnimal ModelMuscarinic Agonist UsedKey Mechanistic Finding
Thermoregulation Mouse (Knockout)OxotremorineM2 and, to a lesser extent, M3 receptors are involved in mediating agonist-induced hypothermia. nih.gov
Salivation Mouse (Knockout)OxotremorineM3 receptors play the most significant role in muscarinic agonist-induced salivation, with minor contributions from M1 and M4 receptors. nih.gov
Cardiovascular General Animal ModelsGeneral Muscarinic AgonistsActivation of M2 receptors in the heart leads to decreased heart rate and atrial contraction. pharmacologyeducation.org
Gastrointestinal General Animal ModelsBethanecholM3 receptor activation stimulates smooth muscle contraction of the GI tract and relaxes sphincters. pharmacologyeducation.org

Behavioral Phenotyping in Rodent Models Related to Cholinergic Function

The cholinergic hypothesis of memory dysfunction has long posited that a deficit in cholinergic signaling contributes to the cognitive decline seen in conditions like Alzheimer's disease. mdpi.com Muscarinic agonists have been extensively used in rodent models to probe the role of this system in cognition. Activation of M1 receptors, in particular, is believed to be a key mechanism for improving cognitive function. nih.gov

In vivo studies using paradigms like the Morris water maze and contextual fear conditioning have shown that M1-preferring agonists can reverse cognitive deficits induced by cholinergic antagonists (like scopolamine) or in animal models of neurodegenerative disease. nih.govnih.gov For example, the M1 agonist CDD-0102 was found to enhance memory function in animal models of Alzheimer's disease. nih.gov Research also indicates that multiple muscarinic receptor subtypes may act synergistically to facilitate memory processes, as manipulations targeting several subtypes often have more potent effects than those targeting a single subtype. nih.gov

The cholinergic system, particularly within the basal ganglia, plays a crucial role in regulating motor control. An imbalance between the dopaminergic and cholinergic systems in the striatum is a key feature of Parkinson's disease pathophysiology. frontiersin.org Animal models are used to investigate how muscarinic receptor activation influences motor behavior.

Studies in rodents have shown that muscarinic agonists can induce or modulate motor behaviors. For instance, the non-specific agonist oxotremorine is known to induce tremors in mice, an effect mediated primarily by the M2 receptor. nih.gov Conversely, M1 receptor agonists have been shown to reduce repetitive motor behaviors in the BTBR mouse model of autism. oup.com In zebrafish larvae, the muscarinic agonist arecoline (B194364) triggers hyperactivity, an effect that can be blocked by muscarinic antagonists, suggesting the involvement of M1, M2, M3, and M4 receptors in motor control. mdpi.com

Animal models are indispensable for investigating the mechanisms of neurological disorders and for the preclinical evaluation of potential therapeutics. Muscarinic agonists have been central to this research, particularly in models of Alzheimer's and Parkinson's disease.

In Alzheimer's disease (AD) research, a key finding is that the loss of cholinergic neurons is a consistent feature in patients' brains. nih.gov Animal models that mimic this cholinergic deficit are widely used. nih.gov Studies have shown that M1 muscarinic agonists can not only improve cognitive symptoms but may also have disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic Aβ peptides. mdpi.comnih.gov

In Parkinson's disease (PD) models, research focuses on the hyperactivity of the cholinergic system relative to the depleted dopaminergic system in the striatum. frontiersin.orgnih.gov While muscarinic antagonists are a traditional treatment for PD, studies with agonists help to clarify the roles of specific receptor subtypes. For instance, activation of M4 receptors can reduce glutamatergic tone in the striatum, highlighting a potential target for modulating the motor deficits associated with PD. mdpi.com The use of muscarinic agonists in animal models of psychosis, a common symptom in neurodegenerative disorders, has also shown that these compounds can have effects similar to dopamine (B1211576) receptor antagonists, suggesting their potential as antipsychotic agents. nih.gov

Disorder ModelAnimal ModelMuscarinic Ligand TypeMechanistic Insight
Alzheimer's Disease Transgenic Mice, Scopolamine-induced amnesia modelsM1 Agonists (e.g., Xanomeline, CDD-0102)M1 activation improves cognitive performance and can shift APP processing to a non-amyloidogenic pathway. mdpi.comnih.govnih.gov
Parkinson's Disease Reserpine-treated miceMuscarinic AgonistsHelps to characterize the cholinergic-dopaminergic imbalance; M4 activation can modulate striatal output. mdpi.comnih.gov
Psychosis Amphetamine-induced stereotypy in ratsAgonists (e.g., Physostigmine, Pilocarpine)Muscarinic agonists inhibit stereotyped behavior, suggesting a mechanism similar to dopamine antagonists. nih.gov
Autism Spectrum Disorder BTBR MicePartial M1 Agonist (CDD-0102A)M1 activation can reduce repetitive motor behaviors and improve behavioral flexibility. oup.com

Physiological Effects in Organ Systems

(+)-Muscarine-d9 Iodide, as a potent muscarinic acetylcholine receptor (mAChR) agonist, is utilized in in vivo animal models to investigate the profound physiological effects mediated by the parasympathetic nervous system. Its application allows for detailed mechanistic studies into how the activation of these receptors influences a wide array of organ systems. The primary action of muscarinic agonists is to mimic the effects of the neurotransmitter acetylcholine (ACh) on M1-M5 receptors, which are G-protein coupled receptors. researchgate.netwikipedia.org These receptors are widely distributed throughout the body, leading to diverse and significant physiological responses in the cardiovascular, gastrointestinal, and glandular systems upon stimulation. youtube.comnih.gov

Autonomic Nervous System Regulation Studies

The autonomic nervous system is critical for maintaining homeostasis, with the parasympathetic division often termed the "rest and digest" system. Muscarinic agonists are fundamental tools for studying the regulatory functions of this division. In animal models, administration of compounds like this compound allows researchers to selectively activate parasympathetic pathways and observe the downstream effects.

Activation of muscarinic receptors initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors typically couple to Gq/11 proteins, stimulating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. researchgate.net These pathways modulate ion channel activity and cellular responses. researchgate.netnih.gov For instance, in the heart, M2 receptor activation leads to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. nih.gov Studies in crucian carp (B13450389) atrial myocytes show that muscarinic activation induces a G-protein activated inward rectifier potassium channel (GIRK) and inhibits L-type calcium channels, resulting in a shortened action potential and reduced contraction force. researchgate.net This demonstrates how muscarinic agonists are used to dissect the specific ionic and molecular mechanisms underlying autonomic control of cardiac function.

Modulation of Organ-Specific Functions

The specific physiological outcomes of muscarinic agonism are highly dependent on the organ system and the predominant muscarinic receptor subtypes expressed within its tissues.

Cardiovascular System: In the cardiovascular system, muscarinic receptor activation generally has calming effects. nih.gov The most prominent effects are on the heart, mediated primarily by M2 receptors, which are densely expressed in the atria. nih.gov Stimulation of these receptors slows the heart rate by reducing the impulse conductivity through the atrioventricular node. nih.gov While M2 receptors are dominant in the heart, M3 receptors are also present and contribute to regulating cardiac function. nih.gov Studies in rat models of cardiac hypertrophy have shown that M3 receptor agonists can attenuate the hypertrophic response triggered by Angiotensin II, suggesting a protective role for M3 activation in the heart. who.intresearchgate.net Furthermore, M3 receptors located on vascular endothelial cells mediate vasodilation, although the physiological significance of this in vivo remains under investigation as cholinergic innervation of blood vessels is limited. nih.gov

Gastrointestinal System: The gastrointestinal (GI) tract is a major target of parasympathetic stimulation. Muscarinic agonists enhance GI motility by stimulating smooth muscle contraction. researchgate.netnih.gov The smooth muscle of the GI tract expresses both M2 and M3 receptors, with M3 receptors being the primary mediators of direct contraction through phosphoinositide hydrolysis and calcium mobilization. researchgate.net The more abundant M2 receptors modulate this contraction, partly by inhibiting cyclic AMP-dependent relaxation. nih.gov Studies using M2 and M3 receptor knockout mice have been crucial in elucidating these distinct and synergistic roles. researchgate.netnih.gov For example, research has shown that at lower agonist concentrations, both M2 and M3 receptors can elicit smooth muscle contraction, while at higher concentrations, the M3 receptor's function becomes dominant in the ileum. researchgate.net These animal models have confirmed that while M3 receptors are essential for cholinergic-induced smooth muscle contraction, M2 receptors play a negative regulatory role at the presynaptic level on the release of other neurotransmitters like substance P. physiology.org

Glandular Secretion: Muscarinic agonists are potent secretagogues, stimulating secretion from various exocrine glands, including salivary, lacrimal, and sweat glands. youtube.com This effect is primarily mediated by M1 and M3 receptors. nih.govnih.gov Research using M1 and M3 single- and double-knockout mice has demonstrated that both receptor subtypes are involved in mediating salivary secretion. nih.gov While the presence of either M1 or M3 receptors is sufficient to produce a robust salivation response at higher agonist doses, the activity is abolished in mice lacking both receptors. nih.gov This indicates a cooperative and somewhat redundant function of M1 and M3 receptors in regulating glandular output. Studies in isolated rat sublingual gland acini further support that both M1 and M3 receptors directly regulate exocrine secretion, and that M3 receptors alone are insufficient to induce a maximal response. nih.gov

Research Findings on Muscarinic Receptor Functions in Animal Models

The following table summarizes the roles of different muscarinic receptor subtypes in various organ systems as determined from in vivo and ex vivo studies in animal models.

Organ SystemPrimary Receptor(s)Observed Physiological Effect in Animal ModelsKey Findings from Research
Cardiovascular M2, M3Negative chronotropy (decreased heart rate), Negative inotropy (decreased contractility), VasodilationM2 activation is the primary driver of slowed heart rate. nih.gov M3 activation can protect against cardiac hypertrophy in rat models and causes endothelial-dependent vasodilation. who.intnih.gov
Gastrointestinal M2, M3Increased smooth muscle contraction, Enhanced motility and peristalsisM3 receptor activation directly causes smooth muscle contraction. nih.govresearchgate.net M2 receptors modulate contraction by inhibiting relaxation pathways and regulating neurotransmitter release. nih.govphysiology.org
Glandular Secretion M1, M3Increased salivation, lacrimation, and sweat productionBoth M1 and M3 receptors cooperatively mediate salivary secretion; the response is abolished in M1/M3 double-knockout mice. nih.govnih.gov

Analytical Methodologies for Detection and Quantification

Role as an Internal Standard in Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of muscarine (B1676868) in biological samples due to its high sensitivity and selectivity. In this context, (+)-Muscarine-d9 Iodide plays a pivotal role as an internal standard.

Quantitative Analysis in Biological Matrices

This compound is added to biological samples, such as urine, plasma, and whole blood, at a known concentration at the beginning of the sample preparation process. Since it is chemically almost identical to the analyte of interest (muscarine), it experiences similar extraction efficiencies, and potential matrix effects during ionization in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

A validated LC-MS/MS method using this compound as an internal standard has been successfully applied for the determination of muscarine in human plasma, whole blood, and urine. This method demonstrated acceptable precision and accuracy over concentration ranges of 0.1–100 μg/L in plasma and whole blood, and 1–100 μg/L in urine nih.govresearchgate.net.

Advantages of Deuterium (B1214612) Labeling for Analytical Accuracy and Precision

The use of stable isotope-labeled internal standards, such as this compound, offers significant advantages in quantitative bioanalysis. Deuterium labeling results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows the mass spectrometer to distinguish between the analyte and the internal standard.

Key advantages include:

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, thus improving accuracy.

Compensation for Sample Loss: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the internal standard, ensuring that the final calculated concentration remains accurate.

Improved Precision: By normalizing for variations in injection volume, ionization efficiency, and instrument response, the use of a deuterated internal standard significantly improves the precision and reproducibility of the analytical method.

Chromatographic Separation Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is the separation technique most commonly coupled with mass spectrometry for muscarine analysis. The separation of the polar muscarine molecule from endogenous components in biological matrices is a critical step.

Several HPLC methods have been developed for the analysis of muscarine. Reversed-phase chromatography is a common approach, often utilizing columns like C18. However, due to the high polarity of muscarine, achieving sufficient retention can be challenging. To overcome this, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) can be employed.

For the simultaneous analysis of muscarine and its deuterated internal standard, this compound, the chromatographic conditions are optimized to ensure that both compounds co-elute or have very similar retention times. This is essential for the internal standard to effectively compensate for any variations that occur during the chromatographic run. A study utilized an Accucore Phenyl-X analytical column for the separation of muscarine using this compound as the internal standard nih.gov. Another method achieved separation of muscarine within 16 minutes on a reversed-phase Gemini C18 column nih.gov.

Spectroscopic Characterization Techniques (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be significantly different from that of unlabeled muscarine. The nine deuterium atoms would not produce signals in the ¹H NMR spectrum, leading to a much simpler spectrum. The remaining protons on the muscarine skeleton would show characteristic chemical shifts and coupling patterns, which could be used to confirm the identity and purity of the labeled compound.

¹³C NMR: The carbon-13 NMR spectrum would show signals for all the carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to deuterium might be slightly different from those in unlabeled muscarine due to isotopic effects.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The most significant difference compared to unlabeled muscarine would be the presence of C-D stretching vibrations, which occur at lower frequencies (around 2100-2200 cm⁻¹) than C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence of the hydroxyl group would be indicated by a broad O-H stretching band.

Bioanalytical Method Validation in Research Contexts

Before a bioanalytical method can be used for the analysis of samples in a research or clinical setting, it must undergo a rigorous validation process to ensure its reliability. The validation of a method for quantifying muscarine using this compound as an internal standard would involve assessing several key parameters.

A study validating an LC-MS/MS method for muscarine in human biological matrices using D9-muscarine as the internal standard reported acceptable precision and accuracy of less than 13.5% nih.govresearchgate.net.

The following table summarizes the typical parameters evaluated during bioanalytical method validation:

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required.
Accuracy The closeness of the measured concentration to the true concentration.The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.The relative standard deviation (RSD) should not exceed 15% (20% at the Lower Limit of Quantification).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio should be at least 10, with accuracy and precision within specified limits.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible recovery for the analyte and internal standard is desired.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the response ratios for post-extraction spiked samples should be within a defined limit.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should remain within a specified percentage of the initial concentration.

Structure Activity Relationships Sar of Muscarine and Its Deuterated Analogues

Elucidation of Key Pharmacophores for Muscarinic Receptor Binding

The interaction of muscarine (B1676868) and its analogues with mAChRs is governed by specific molecular features, collectively known as a pharmacophore. The essential elements for agonistic activity at muscarinic receptors have been well-established through extensive SAR studies.

The key pharmacophoric features of muscarinic agonists include:

A Quaternary Ammonium (B1175870) Group: The positively charged nitrogen atom is a critical feature for binding to the orthosteric site of the muscarinic receptor. This group engages in a cation-π interaction with aromatic amino acid residues in the binding pocket.

A Hydrogen Bond Acceptor: An oxygen atom, typically in an ether or ester group, is essential for forming a hydrogen bond with a corresponding donor group on the receptor.

A Specific Stereochemical Arrangement: The spatial orientation of these functional groups is paramount for effective receptor binding and activation.

These features are embodied in the structure of acetylcholine (B1216132), the endogenous ligand for mAChRs, and are mimicked by muscarine and other muscarinic agonists. nih.gov The development of pharmacophore models has been crucial in the virtual screening and design of novel muscarinic ligands with desired selectivity profiles. nih.govjuniperpublishers.com

Impact of Stereochemistry on Receptor Selectivity and Efficacy

The muscarine molecule possesses three chiral centers, leading to the possibility of eight stereoisomers. Research has unequivocally demonstrated that the biological activity of muscarine is highly dependent on its stereochemistry. The naturally occurring and most potent isomer is (+)-muscarine.

Studies on the synthesis and pharmacological investigation of all eight stereoisomers of muscarine have revealed significant differences in their affinity for muscarinic receptor subtypes (M1, M2, and M3). nih.gov Of the eight isomers, only the natural (+)-muscarine exhibits high affinity and selectivity for the M2 receptor subtype. nih.gov Functional assays on isolated guinea pig atria (predominantly M2 receptors) and ileum (a mix of M2 and M3 receptors) have further confirmed that (+)-muscarine is the most potent isomer by several orders of magnitude compared to its enantiomer and other stereoisomers. nih.gov

This pronounced stereoselectivity underscores the precise geometric requirements of the muscarinic receptor binding pocket. The specific three-dimensional arrangement of the quaternary ammonium group, the hydroxyl group, and the ether oxygen in (+)-muscarine allows for an optimal fit and interaction with the receptor, leading to its high efficacy as an agonist.

Influence of Deuterium (B1214612) Substitution on Conformational Dynamics and Receptor Interaction

The replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy increasingly employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov In the case of (+)-Muscarine-d9 Iodide, the nine hydrogen atoms on the three methyl groups of the quaternary ammonium moiety are replaced with deuterium.

While specific experimental data on the conformational dynamics and receptor interaction of this compound are not extensively available in the public domain, the principles of the kinetic isotope effect provide a basis for predicting its behavior. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic processes that involve the cleavage of these bonds. nih.gov

The primary metabolic pathways for many drugs involve cytochrome P450-mediated oxidation of C-H bonds. nih.gov By replacing these hydrogens with deuterium, the metabolic stability of the molecule can be enhanced, potentially leading to a longer biological half-life and altered pharmacokinetic profile. nih.gov

Design Principles for Novel Muscarinic Agonists and Modulators

The knowledge gained from the SAR of muscarine and its analogues, including the insights from deuteration strategies, provides a foundation for the rational design of novel muscarinic agonists and modulators with improved therapeutic profiles.

Key design principles include:

Subtype Selectivity: Given that the five muscarinic receptor subtypes (M1-M5) are distributed differently and mediate distinct physiological effects, achieving subtype selectivity is a primary goal in modern drug design. nih.gov This can be accomplished by modifying the muscarine scaffold to introduce functionalities that interact specifically with non-conserved amino acid residues among the receptor subtypes.

Fine-tuning Agonist Efficacy: The development of partial agonists, which produce a submaximal response compared to full agonists like acetylcholine, is a valuable strategy for achieving a more controlled and sustained therapeutic effect with a reduced risk of side effects.

Enhanced Metabolic Stability: The use of deuterium substitution, as exemplified by the concept of this compound, offers a powerful tool to improve the metabolic stability of muscarinic agonists. nih.gov By strategically placing deuterium atoms at metabolically labile positions, the rate of drug clearance can be reduced, leading to improved pharmacokinetic properties.

Allosteric Modulation: An alternative approach to orthosteric agonists is the development of allosteric modulators. These compounds bind to a site on the receptor distinct from the acetylcholine binding site and can positively or negatively modulate the affinity and/or efficacy of the endogenous ligand. nih.gov This approach can offer greater subtype selectivity and a more nuanced control of receptor activity.

The continued exploration of these design principles, aided by computational modeling and advanced synthetic techniques, holds promise for the development of the next generation of muscarinic receptor-targeted therapies.

Future Directions and Research Perspectives

Development of More Selective Muscarinic Probes

A significant limitation in cholinergic research has been the lack of ligands that can selectively target individual muscarinic receptor subtypes (M1-M5). nih.govnih.gov Historically, the therapeutic use of muscarinic agents has been hampered by side effects resulting from the broad inhibition or activation of all five mAChR subtypes. tandfonline.comtandfonline.comacs.orgnih.gov This has driven a concerted effort to discover and develop novel probes with high subtype selectivity.

Future research will intensify the focus on several key strategies:

Allosteric Modulators: Unlike traditional (orthosteric) ligands that bind to the same site as acetylcholine (B1216132), allosteric modulators bind to a different site on the receptor. This can offer greater subtype selectivity. nih.govacs.org Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) are being developed to fine-tune the activity of specific receptor subtypes, such as M1, M4, and M5, which could lead to therapies with fewer side effects. nih.govnih.govnih.gov

Structure-Based Drug Design: With the availability of crystal structures for muscarinic receptors like M2 and M3, researchers can now exploit subtle differences in their binding pockets. nih.gov This structure-guided approach allows for the rational design of antagonists and agonists with significantly higher selectivity for a single subtype, as has been demonstrated in the development of M3R antagonists with over 1,000-fold selectivity in vivo over M2R. nih.gov

Iterative Synthesis and Pharmacological Profiling: The discovery of novel selective probes often begins with high-throughput screening to identify initial "hits." nih.govvanderbilt.edu These initial compounds are then optimized through iterative parallel synthesis, a method that rapidly creates numerous variations of a molecule. nih.govvanderbilt.edu Each new compound undergoes detailed pharmacological profiling against all five muscarinic subtypes to identify those with the highest potency and selectivity. nih.govacs.org

The development of these highly selective probes is essential for accurately delineating the physiological roles of each mAChR subtype, paving the way for more targeted therapeutic interventions. nih.govmonash.edu

Probe TypeTarget ReceptorRationale for DevelopmentRepresentative Research Findings
Positive Allosteric Modulator (PAM) M1Enhance cognition in Alzheimer's disease and schizophrenia. nih.gov M1 activation can promote non-amyloidogenic processing of amyloid precursor protein (APP). mdpi.commdpi.comM1 PAMs show potential to reverse memory deficits and improve social interactions in rodent models. nih.gov
Positive Allosteric Modulator (PAM) M4Antipsychotic effects for schizophrenia by modulating dopamine (B1211576) release in the striatum. nih.govnih.govM4 PAMs demonstrate antipsychotic-like effects in preclinical animal models. nih.gov
Orthosteric Antagonist M4Treatment for Parkinson's disease and dystonia by recapitulating the efficacy of nonselective drugs with fewer side effects. acs.orgSelective M4 antagonists have been developed that show in vivo antiparkinsonian and antidystonic efficacy. acs.org
Orthosteric Antagonist M5Investigate the role of M5 in addiction and other CNS diseases. vanderbilt.edu M5 receptors are known to modulate dopamine release. acs.orgThe first highly selective, CNS-penetrant M5 orthosteric antagonist was developed, providing a powerful tool for research. vanderbilt.edu

Applications in Systems Neuroscience Research

Selective muscarinic probes are invaluable tools for dissecting the function of cholinergic circuits in the brain. The five mAChR subtypes have distinct distributions and functions, and understanding their roles within large-scale brain networks is a key goal of systems neuroscience. tandfonline.comtandfonline.com Stable-isotope labeled compounds like (+)-Muscarine-d9 Iodide are fundamental to the quantitative bioanalytical assays that support this research.

Future applications in this area will likely focus on:

Circuit-Specific Modulation: Using advanced techniques like optogenetics, researchers can stimulate acetylcholine release in specific brain regions and observe the downstream effects, which are mediated by muscarinic receptors. frontiersin.org Combining these techniques with the application of subtype-selective modulators will allow for a precise understanding of how different mAChR subtypes contribute to the function of neural circuits involved in learning, memory, and attention. mdpi.com

Behavioral Pharmacology: Preclinical animal models are crucial for understanding the behavioral consequences of modulating specific muscarinic receptors. For example, M1 and M4 receptor activation has been linked to pro-cognitive and antipsychotic-like activity, while M5 modulation may play a role in substance abuse and depressive symptoms. nih.gov Future studies will use increasingly sophisticated behavioral paradigms to explore the role of these receptors in complex behaviors.

Disease Modeling: Research continues to implicate dysfunctional muscarinic receptor signaling in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.govmdpi.com Selective probes will be essential for validating these receptors as therapeutic targets and for exploring the underlying pathophysiology in animal models of these conditions.

Receptor SubtypeKey Brain RegionsAssociated Functions/DiseasesResearch Application Example
M1 Cortex, Hippocampus nih.govmdpi.comCognition, Learning, Memory, Alzheimer's Disease, Schizophrenia nih.govnih.govnih.govUse of selective M1 agonists to study the potential for cognitive enhancement and reduction of Aβ plaque formation. mdpi.commdpi.com
M2 Presynaptic autoreceptorInhibition of acetylcholine release tandfonline.comInvestigating selective M2 antagonists to increase acetylcholine levels as a potential Alzheimer's therapy. tandfonline.com
M4 Striatum, Cortex nih.govMotor Control, Schizophrenia, Parkinson's Disease nih.govnih.govApplication of M4 PAMs to study antipsychotic-like effects by modulating striatal dopamine release. nih.gov
M5 Midbrain (Substantia Nigra, VTA)Reward, Addiction, Dopamine Modulation nih.govUsing selective M5 antagonists to explore new treatments for substance abuse disorders. nih.govvanderbilt.edu

Integration with Advanced Imaging Techniques

Non-invasive molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the in-vivo visualization of the cholinergic system in the human brain. nih.govnih.govtandfonline.com This technology is critical for understanding disease pathology and for monitoring the effects of therapeutic drugs.

The future of cholinergic imaging will involve:

Development of Subtype-Selective Radioligands: A major challenge has been the development of PET tracers with high affinity and selectivity for individual mAChR subtypes. tandfonline.comsnmjournals.org While promising radioligands for M1, M2, and M4 have been developed and used in humans, the creation of tracers for all five subtypes remains a key goal. snmjournals.orgacs.org These tools are essential for mapping the precise distribution of each receptor subtype and tracking changes in neurodegenerative disorders.

Multi-Modal Imaging: Combining PET imaging of muscarinic receptors with other imaging modalities, such as functional MRI (fMRI), can provide a more comprehensive picture of how cholinergic activity modulates large-scale brain networks and how this is altered in disease. nih.gov

Therapeutic Monitoring: PET imaging can be used to confirm that a drug is engaging its target in the brain. For example, PET studies have successfully measured the inhibition of the enzyme acetylcholinesterase (AChE) by drugs used to treat Alzheimer's disease. nih.gov In the future, selective mAChR radioligands will be used to measure receptor occupancy for novel subtype-selective drugs, aiding in their clinical development. snmjournals.org

Imaging TargetPET/SPECT Ligand ExampleApplication in Research/Disease
Acetylcholinesterase (AChE) [11C]PMP, [11C]MP4A nih.govtandfonline.comQuantify cholinergic dysfunction in Alzheimer's and Lewy Body dementia; measure target engagement of AChE inhibitor drugs. nih.govsnmjournals.org
Vesicular Acetylcholine Transporter (VAChT) [123I]IBVM, 18F-FEOBV nih.govtandfonline.comsnmjournals.orgImage the integrity of presynaptic cholinergic nerve terminals. tandfonline.com
M1 Muscarinic Receptor [11C]-LSN3172176 snmjournals.orgAssess changes in M1 receptor density in neurodegenerative diseases. snmjournals.org
M4 Muscarinic Receptor [11C]-MK-6884 snmjournals.orgInvestigate M4 receptor changes in Alzheimer's disease and schizophrenia. frontiersin.orgsnmjournals.org

Exploration of Novel Therapeutic Avenues Based on Cholinergic Modulation

Future basic science research will explore:

Targeting Neurodegenerative Diseases: There is robust evidence that M1 receptor activation is a promising strategy for Alzheimer's disease, not only for symptomatic cognitive improvement but also by potentially modifying the disease process through effects on APP processing. mdpi.commdpi.com Similarly, targeting M4 receptors is a promising avenue for treating the motor symptoms of Parkinson's disease. acs.org

Treating Psychiatric Disorders: The cholinergic system is deeply involved in brain circuits dysregulated in schizophrenia. nih.gov Activation of M1 and M4 receptors has shown potential to alleviate the cognitive, positive, and negative symptoms of schizophrenia, offering a new mechanistic approach beyond traditional dopamine-blocking antipsychotics. nih.govfrontiersin.org

Modulating Neuro-immune Interactions: The cholinergic system also plays a role in regulating the immune system. nih.gov Research into the "cholinergic anti-inflammatory pathway," primarily mediated by α7 nicotinic receptors but also involving muscarinic mechanisms, could lead to novel treatments for inflammatory conditions. nih.gov

This basic science research, aimed at understanding the precise cellular and circuit-level consequences of activating or inhibiting specific muscarinic receptor subtypes, forms the foundation for the next generation of cholinergic therapeutics. nih.gov

Q & A

Q. Q1. What are the critical considerations for synthesizing (+)-Muscarine-d9 Iodide with isotopic purity in laboratory settings?

Methodological Answer: Synthesis requires precise deuteration at nine hydrogen positions while maintaining stereochemical integrity. Key steps include:

  • Deuterium Source Selection : Use deuterated precursors (e.g., D₂O or deuterated acetylating agents) under anhydrous conditions to minimize isotopic exchange .
  • Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the (+)-enantiomer, as muscarine derivatives exhibit stereospecific receptor interactions .
  • Purity Validation : Confirm isotopic purity (>98% d9) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing deuterium incorporation against non-deuterated controls .

Q. Q2. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • Accelerated Degradation Testing : Expose the compound to extremes (e.g., pH 2–12, 40–60°C) and monitor decomposition via HPLC-UV or LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
  • Structural Integrity Checks : Compare post-stability NMR spectra with baseline data to identify hydrolytic or oxidative degradation products .
  • Isotopic Stability : Ensure deuterium retention using isotopic ratio mass spectrometry (IRMS), as loss of deuterium may alter pharmacokinetic properties .

Advanced Research Questions

Q. Q3. How do deuterium substitutions in this compound influence its binding kinetics to muscarinic acetylcholine receptors (mAChRs)?

Methodological Answer: Address isotopic effects through:

  • Competitive Binding Assays : Compare IC₅₀ values of deuterated vs. non-deuterated muscarine using radioligands (e.g., [³H]-N-methylscopolamine) on mAChR-expressing cell lines .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding and receptor conformational changes. Validate simulations with mutagenesis studies targeting receptor residues critical for ligand interaction .
  • Data Interpretation : Statistically analyze discrepancies between in vitro binding data and computational predictions to refine isotopic effect models .

Q. Q4. What experimental strategies resolve contradictions in reported toxicity profiles of this compound across in vivo models?

Methodological Answer: Contradictions may arise from species-specific receptor isoforms or metabolic pathways. Mitigate via:

  • Cross-Species Comparative Studies : Test the compound in rodent (mouse, rat) and non-rodent (zebrafish) models, quantifying mAChR subtype expression via qPCR and Western blot .
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., oxidized or dealkylated products) that may contribute to toxicity .
  • Dose-Response Harmonization : Apply allometric scaling to standardize dosing across models, accounting for differences in metabolic rate and receptor density .

Q. Q5. How can researchers optimize the use of this compound as an internal standard in quantitative neuropharmacology assays?

Methodological Answer:

  • Matrix Effects Calibration : Spike deuterated muscarine into biological matrices (plasma, cerebrospinal fluid) and compare recovery rates with external standards. Adjust for ion suppression/enhancement using matrix-matched calibration curves .
  • Cross-Validation : Pair with a structurally analogous internal standard (e.g., deuterated pilocarpine) to control for extraction efficiency variability .
  • Limit of Quantification (LOQ) : Determine via serial dilution until signal-to-noise ratios exceed 10:1, ensuring detectability at physiologically relevant concentrations (1–100 nM) .

Data Presentation and Reproducibility

Q. Q6. What are the best practices for reporting crystallographic and spectroscopic data of this compound to ensure reproducibility?

Methodological Answer:

  • Crystallography : Deposit .cif files in public databases (e.g., Cambridge Structural Database) with full experimental details (temperature, radiation source, refinement parameters) .
  • Spectroscopy : Include raw NMR (FID files) and MS (raw spectra) data in supplementary materials, annotated with acquisition parameters (e.g., pulse sequences, ionization modes) .
  • Reproducibility Checks : Provide step-by-step protocols for synthetic and analytical procedures, adhering to IUPAC guidelines for isotopic compound reporting .

Conflict Mitigation in Experimental Design

Q. Q7. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetic properties?

Methodological Answer:

  • Model Refinement : Recalibrate computational models (e.g., PBPK) using in vivo absorption/distribution data. Prioritize parameters with high sensitivity (e.g., logP, plasma protein binding) .
  • Iterative Validation : Conduct staggered experiments—first in vitro (Caco-2 permeability), then in situ (perfused intestinal models), and finally in vivo—to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.